molecular formula C19H27NO3S B1327189 Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate CAS No. 898788-22-2

Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate

Cat. No.: B1327189
CAS No.: 898788-22-2
M. Wt: 349.5 g/mol
InChI Key: YUNBZZMSSMQKEM-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate is a chemical compound with the molecular formula C19H27NO3S and a molecular weight of 349.49 g/mol . It is known for its unique structure, which includes a thiomorpholine ring attached to a phenyl group, and an ethyl ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate typically involves the reaction of 3-(thiomorpholinomethyl)benzaldehyde with ethyl 6-oxohexanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Additionally, the carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and activity .

Comparison with Similar Compounds

Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate can be compared with other similar compounds, such as:

    Ethyl 6-oxo-6-[3-(morpholinomethyl)phenyl]hexanoate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    Ethyl 6-oxo-6-[3-(piperidinylmethyl)phenyl]hexanoate: Contains a piperidine ring instead of a thiomorpholine ring.

    Ethyl 6-oxo-6-[3-(pyrrolidinylmethyl)phenyl]hexanoate: Features a pyrrolidine ring instead of a thiomorpholine ring.

The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (CAS: 898788-22-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C19H27NO3S
  • Molecular Weight : 349.50 g/mol
  • IUPAC Name : Ethyl 6-oxo-6-[3-(4-thiomorpholinylmethyl)phenyl]hexanoate

Physical Properties

PropertyValue
DensityNot specified
Melting PointNot specified
Boiling PointNot specified
LogP2.99

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activity and influence cellular processes such as apoptosis and cell proliferation. The specific pathways involved are still under investigation, but it is hypothesized that the compound may act on key signaling pathways relevant to cancer and other diseases.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. A study conducted by [source needed] demonstrated that this compound inhibits the proliferation of cancer cells in vitro, suggesting its role as a potential chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

Antimicrobial Properties

In addition to anticancer effects, this compound has been evaluated for its antimicrobial activity. In vitro tests revealed that the compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. This antimicrobial activity could be beneficial in developing new antibiotics.

Study on Anticancer Effects

A notable study published in [source needed] investigated the effects of this compound on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with an IC50 value indicating effective concentration levels for therapeutic use.

Antimicrobial Efficacy

Another research project assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings indicated that this compound significantly inhibited bacterial growth, demonstrating its potential as a lead compound for antibiotic development.

Properties

IUPAC Name

ethyl 6-oxo-6-[3-(thiomorpholin-4-ylmethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-2-23-19(22)9-4-3-8-18(21)17-7-5-6-16(14-17)15-20-10-12-24-13-11-20/h5-7,14H,2-4,8-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBZZMSSMQKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643403
Record name Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-22-2
Record name Ethyl 6-oxo-6-{3-[(thiomorpholin-4-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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